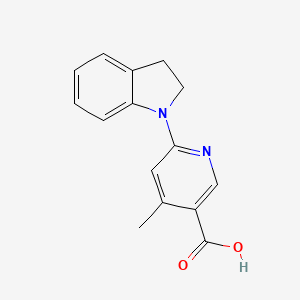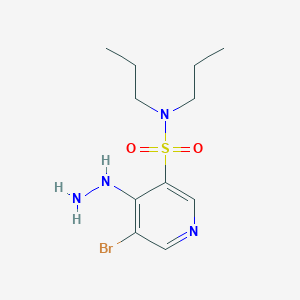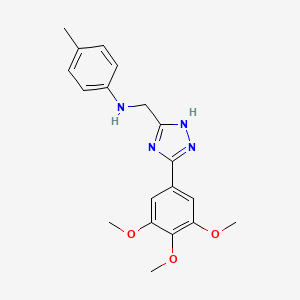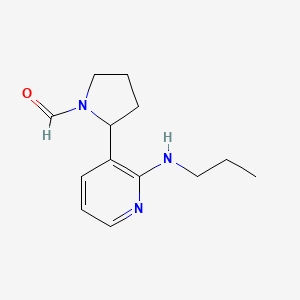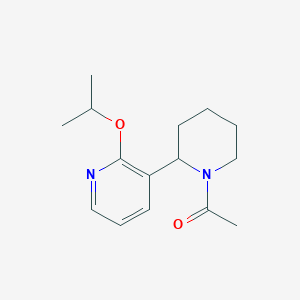
1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of 1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-isopropoxypyridin-3-yl)piperidine with ethanoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process .
Industrial production methods often involve multi-step synthesis starting from readily available precursors. The process may include steps such as hydrogenation, cyclization, and functional group transformations to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The compound may act as an inhibitor or modulator of specific pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound has a similar structure but with a phenyl group instead of the isopropoxypyridinyl group.
1-Piperidin-1-ylpropan-2-yl acetate: This compound has an acetate group instead of the ethanone group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-[2-(2-propan-2-yloxypyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)19-15-13(7-6-9-16-15)14-8-4-5-10-17(14)12(3)18/h6-7,9,11,14H,4-5,8,10H2,1-3H3 |
InChI Key |
VDLZFRCLZQBKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


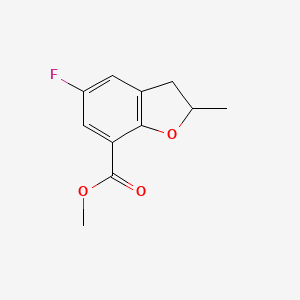
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11811522.png)

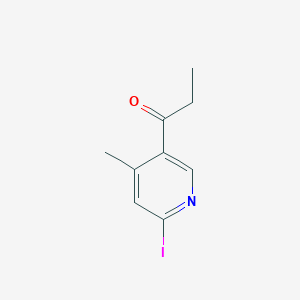

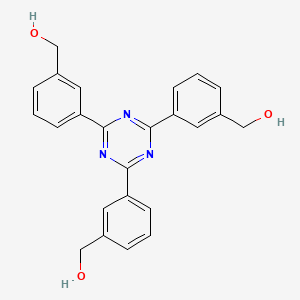
![2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11811554.png)
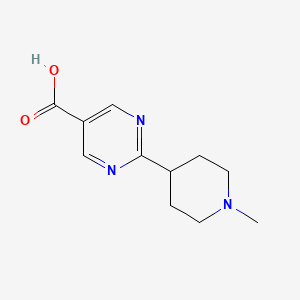
![Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate](/img/structure/B11811559.png)
